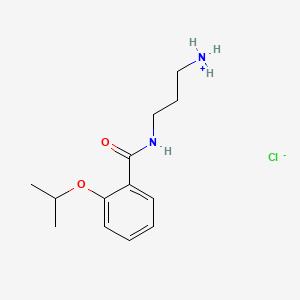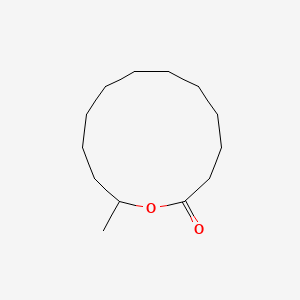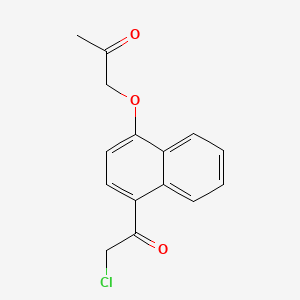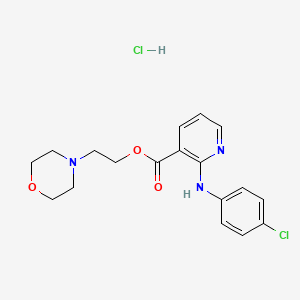
Trimethyl 3,3',3''-(1,3,5-triazinane-1,3,5-triyl)tripropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate is an organic compound with a complex structure. It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and solubility in various organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate typically involves the condensation reaction of amines and formaldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves the use of butyllithium for deprotonation, which serves as a source of the formyl anion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate involves its interaction with specific molecular targets and pathways. It is known to undergo deprotonation, forming a reactive intermediate that can participate in various chemical reactions . This intermediate can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: A related compound with similar structural features but different functional groups.
Hexahydro-1,3,5-trinitro-1,3,5-triazine: Known for its explosive properties and used in military applications.
Uniqueness
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its stability and solubility in organic solvents make it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
77526-16-0 |
|---|---|
Fórmula molecular |
C15H27N3O6 |
Peso molecular |
345.39 g/mol |
Nombre IUPAC |
methyl 3-[3,5-bis(3-methoxy-3-oxopropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C15H27N3O6/c1-22-13(19)4-7-16-10-17(8-5-14(20)23-2)12-18(11-16)9-6-15(21)24-3/h4-12H2,1-3H3 |
Clave InChI |
DYEJYQMOVZQQQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1CN(CN(C1)CCC(=O)OC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)




![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)
![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)




